molecular formula C12H21NO4 B1179018 1-(Tert-butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid CAS No. 154002-73-0

1-(Tert-butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid

Cat. No.: B1179018
CAS No.: 154002-73-0
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Description

1-(Tert-butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid is a compound commonly used in organic synthesis, particularly in the protection of amine groups. The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group that can be added to amines to prevent them from reacting during certain chemical transformations. This compound is valuable in the synthesis of peptides and other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid typically involves the reaction of 4-methylpiperidine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in various solvents, including acetonitrile, tetrahydrofuran (THF), or a biphasic mixture of chloroform and aqueous sodium bicarbonate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The choice of solvent and base, as well as the reaction temperature, are critical factors in scaling up the production.

Chemical Reactions Analysis

Types of Reactions

1-(Tert-butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then undergo further functionalization .

Scientific Research Applications

1-(Tert-butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(tert-butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid involves the protection of amine groups through the formation of a carbamate. The Boc group is added to the amine via nucleophilic addition-elimination reactions, forming a stable carbamate. The Boc group can be removed under acidic conditions, regenerating the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Tert-butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid is unique due to its specific structure, which provides stability and selectivity in protecting amine groups. The presence of the methyl group at the 4-position can influence the reactivity and steric properties of the compound, making it suitable for specific synthetic applications .

Properties

IUPAC Name

4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-8-5-6-13(9(7-8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTNNUMKAWAGPIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C(C1)C(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10560842
Record name 1-(tert-Butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10560842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

661459-03-6, 1262408-54-7
Record name 1-(tert-Butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10560842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(tert-butoxy)carbonyl]-4-methylpiperidine-2-carboxylic acid
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